
2-Bromothiazole-5-boronic acid pinacol ester
Overview
Description
2-Bromothiazole-5-boronic acid pinacol ester is a type of organoboron compound. It is a valuable building block in organic synthesis, particularly in Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of 2-Bromothiazole-5-boronic acid pinacol ester and similar compounds often involves the use of boron reagents. These reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions . An alternative methodology utilizes the transesterification of pinacol from the boronic ester to an excess of a polymer-supported boronic acid .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 2-Bromothiazole-5-boronic acid pinacol ester . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction involving this compound is the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
2-Bromothiazole-5-boronic acid pinacol ester: is a pivotal reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between various aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst. The pinacol ester serves as a stable and readily available form of the boronic acid, which is essential for this coupling process.
Protodeboronation
This compound is also used in the protodeboronation of pinacol boronic esters . Protodeboronation is a critical step in synthetic chemistry, where the boron moiety is removed from the molecule. This process is particularly important when the boron group is used as a temporary protective group or as a handle for further chemical transformations.
Homologation Reactions
Homologation reactions involve the lengthening of the carbon chain of a molecule2-Bromothiazole-5-boronic acid pinacol ester can be used in such reactions to introduce a boron moiety into a molecule, which can then be further transformed into various functional groups . This is particularly useful in the synthesis of complex organic molecules.
Radical-Polar Crossover Reactions
The boronic ester is a valuable substrate in radical-polar crossover reactions . These reactions are a hybrid of radical and polar mechanisms and allow for the formation of new carbon-carbon or carbon-heteroatom bonds. The stability and reactivity of the pinacol ester make it an ideal candidate for such advanced synthetic techniques.
Functional Group Transformations
Due to the versatile nature of boronic esters, 2-Bromothiazole-5-boronic acid pinacol ester can be used to convert the boron moiety into a wide range of functional groups . This includes oxidations, aminations, halogenations, and various C-C bond formations such as alkenylations, alkynylations, and arylations.
Asymmetric Hydroboration
The compound plays a role in asymmetric hydroboration reactions, which are essential for introducing chirality into molecules . Asymmetric hydroboration of alkenes, pioneered by H. C. Brown, allows for the synthesis of chiral alcohols, which are significant in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
The safety data sheet for a similar compound, Thiazole-5-boronic acid pinacol ester, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The future directions of research involving 2-Bromothiazole-5-boronic acid pinacol ester could involve further exploration of its use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions . Additionally, the development of more efficient and versatile synthesis methods could be a focus of future research .
Mechanism of Action
Target of Action
The primary target of 2-Bromothiazole-5-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The 2-Bromothiazole-5-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The 2-Bromothiazole-5-boronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The compound’s bioavailability is likely influenced by its stability and its ability to participate in the Suzuki–Miyaura cross-coupling reaction .
Result of Action
The molecular and cellular effects of the action of 2-Bromothiazole-5-boronic acid pinacol ester are the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds . The compound’s action also results in the formation of a new Pd–C bond through the process of oxidative addition .
Action Environment
The action, efficacy, and stability of 2-Bromothiazole-5-boronic acid pinacol ester are influenced by environmental factors. For instance, the compound’s susceptibility to hydrolysis is dependent on the pH of the environment . The rate of hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BBrNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXJAZNSCUXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BBrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothiazole-5-boronic acid pinacol ester | |
CAS RN |
1402166-32-8 | |
| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

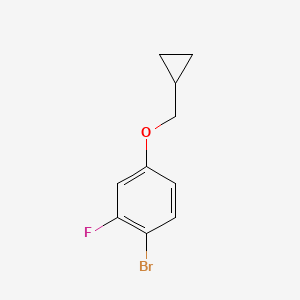
![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)
![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)
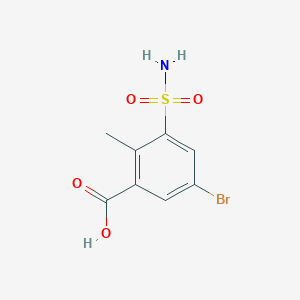
![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)
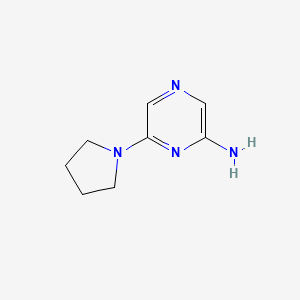
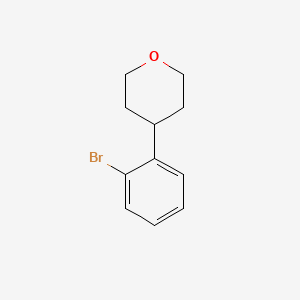
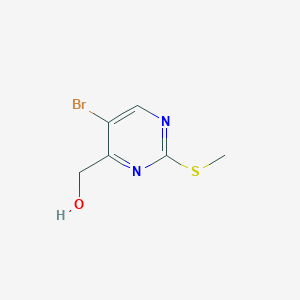
![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)